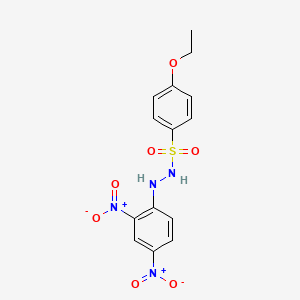
N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group, an ethoxy group, and a benzenesulfonohydrazide moiety
作用機序
Target of Action
It is chemically related to 2,4-dinitrophenol , which is known to target Pentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
Its relative, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation . This process involves the disruption of the proton gradient across the mitochondrial membrane, leading to a rapid consumption of energy without the generation of ATP .
Biochemical Pathways
2,4-dinitrophenol, a related compound, is known to affect the oxidative phosphorylation pathway . This can lead to increased heat production and metabolic rate, potentially affecting various downstream effects related to energy metabolism.
Pharmacokinetics
2,4-dinitrophenol, a related compound, is known to exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
2,4-dinitrophenol, a related compound, is known to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This can lead to uncontrolled hyperthermia and potentially death in case of overdose .
生化学分析
Biochemical Properties
N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide plays a significant role in biochemical reactions. It acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . This property allows it to dissipate the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .
Cellular Effects
The effects of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide on various types of cells and cellular processes are profound. It influences cell function by causing a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression . As a protonophore, it shuttles protons across biological membranes, disrupting the normal flow of protons and thus uncoupling oxidative phosphorylation .
Dosage Effects in Animal Models
The effects of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide vary with different dosages in animal models
Metabolic Pathways
N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is involved in metabolic pathways related to oxidative phosphorylation
Transport and Distribution
The transport and distribution of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide within cells and tissues are influenced by its physicochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process .
化学反応の分析
Types of Reactions
N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted derivatives depending on the reagents used
科学的研究の応用
N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects .
Uniqueness
N’-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide is unique due to the presence of both the dinitrophenyl and sulfonohydrazide groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N'-(2,4-dinitrophenyl)-4-ethoxybenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O7S/c1-2-25-11-4-6-12(7-5-11)26(23,24)16-15-13-8-3-10(17(19)20)9-14(13)18(21)22/h3-9,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOAXSCPDNPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)



![2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2626446.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)



![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)
![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)
![4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide](/img/structure/B2626463.png)
